

# Application Notes and Protocols for WS009B

## Cell Culture

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### Compound of Interest

Compound Name: WS009B

Cat. No.: B1684169

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

The **WS009B** cell line is a robust and well-characterized model for studying cellular signaling pathways implicated in tumorigenesis and for preclinical drug screening. These cells are adherent and exhibit epithelial-like morphology. This document provides detailed protocols for the successful culture and maintenance of the **WS009B** cell line, along with key characterization data and recommended applications. Adherence to these protocols will ensure reproducible experimental outcomes.

## Characterization and Quantitative Data

The **WS009B** cell line has been characterized for key growth and viability parameters to ensure consistency in experimental applications.



Parameter	Value
Morphology	Epithelial-like, adherent
Population Doubling Time	Approximately 24 hours
Seeding Density (T-75 Flask)	$2.5 \times 10^6$ cells
Subculture Confluency	80-90%
Cryopreservation Medium	Complete growth medium + 10% DMSO
Post-thaw Viability	> 90%

## Applications

The **WS009B** cell line is a valuable tool for a variety of research and drug development applications.

- **Cancer Research:** As a model system, **WS009B** cells can be used to investigate the molecular mechanisms of cancer progression and to identify novel therapeutic targets.
- **Drug Screening:** These cells are suitable for high-throughput screening of compound libraries to identify potential anti-cancer agents.[\[1\]](#)[\[2\]](#)
- **Signaling Pathway Analysis:** The well-defined signaling pathways in **WS009B** cells make them an excellent model for studying the effects of specific inhibitors or activators on cellular signaling cascades.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **3D Spheroid Models:** **WS009B** cells can be cultured as 3D spheroids to better mimic the in vivo tumor microenvironment for more relevant drug efficacy studies.[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Protocols

### Initiating Cultures from Frozen Vials

This protocol describes the proper procedure for thawing and establishing cultures of **WS009B** cells from cryopreserved vials.

Materials:



- **WS009B** cells (cryopreserved vial)
- Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
- T-75 cell culture flask
- Water bath at 37°C
- 70% Ethanol
- Sterile centrifuge tubes
- Serological pipettes
- Incubator (37°C, 5% CO<sub>2</sub>)

Procedure:

- Pre-warm the complete growth medium to 37°C.
- Add 15 mL of the pre-warmed medium to a T-75 flask and place it in the incubator.
- Quickly thaw the cryovial of **WS009B** cells by gently swirling it in a 37°C water bath for 1-2 minutes until only a small ice crystal remains.[\[11\]](#)
- Wipe the outside of the vial with 70% ethanol before opening it in a sterile cell culture hood.
- Gently transfer the cell suspension from the vial into a 15 mL sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.
- Aspirate the supernatant, being careful not to disturb the cell pellet.
- Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
- Transfer the resuspended cells to the prepared T-75 flask.
- Gently rock the flask to ensure an even distribution of cells.



- Incubate the flask at 37°C with 5% CO<sub>2</sub>.
- Replace the medium after 24 hours to remove any residual cryoprotectant.
- Monitor the cells daily and subculture when they reach 80-90% confluency.[\[11\]](#)

## Subculturing Adherent WS009B Cells

This protocol outlines the steps for passaging **WS009B** cells to maintain their health and logarithmic growth.

### Materials:

- Confluent T-75 flask of **WS009B** cells
- Complete Growth Medium
- Phosphate-Buffered Saline (PBS), sterile
- 0.25% Trypsin-EDTA
- New T-75 cell culture flasks
- Sterile centrifuge tubes
- Serological pipettes
- Hemocytometer or automated cell counter
- Incubator (37°C, 5% CO<sub>2</sub>)

### Procedure:

- Examine the flask of **WS009B** cells under a microscope to confirm they are 80-90% confluent and appear healthy.
- Aspirate the culture medium from the flask.



- Gently wash the cell monolayer with 5 mL of sterile PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.
- Add 3 mL of 0.25% Trypsin-EDTA to the flask, ensuring the entire cell monolayer is covered.
- Incubate the flask at 37°C for 3-5 minutes, or until the cells begin to detach. You can monitor this under the microscope.
- Once the cells have detached, add 7 mL of complete growth medium to the flask to neutralize the trypsin.
- Gently pipette the cell suspension up and down several times to create a single-cell suspension.
- Transfer the cell suspension to a 15 mL sterile centrifuge tube.
- Perform a cell count using a hemocytometer or an automated cell counter.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete growth medium to achieve the desired seeding density.
- Add the appropriate volume of the cell suspension to new T-75 flasks containing pre-warmed complete growth medium. A typical split ratio is 1:3 to 1:6.
- Incubate the new flasks at 37°C with 5% CO<sub>2</sub>.

## Cryopreservation of WS009B Cells

This protocol details the procedure for freezing **WS009B** cells for long-term storage.

Materials:

- Healthy, sub-confluent culture of **WS009B** cells
- Complete Growth Medium
- Cryopreservation Medium (Complete Growth Medium with 10% DMSO)



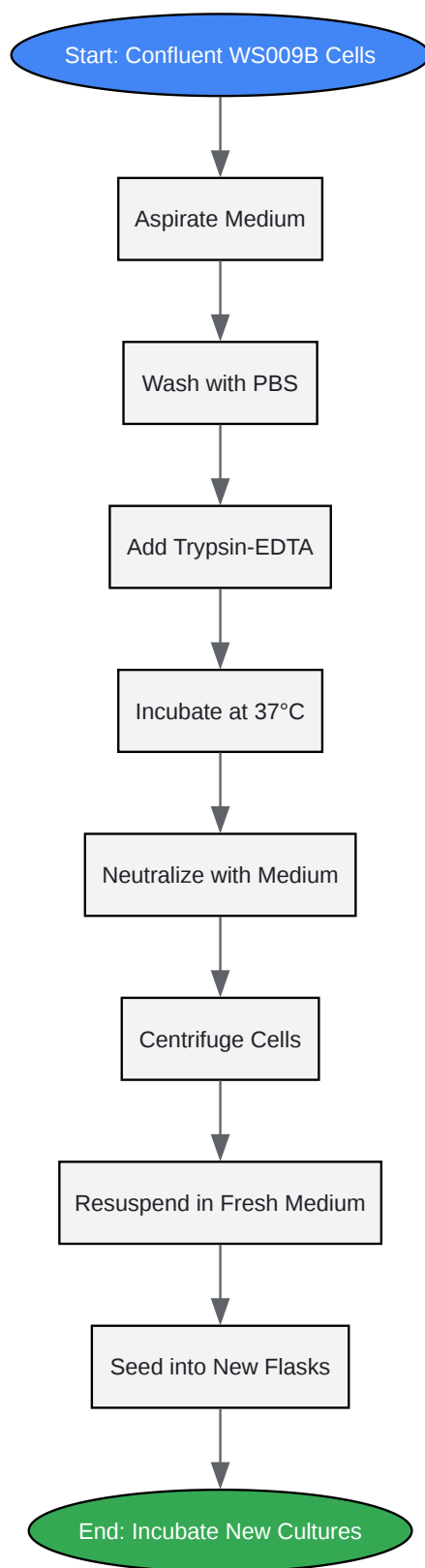
- 0.25% Trypsin-EDTA
- Sterile centrifuge tubes
- Cryovials, sterile
- Controlled-rate freezing container or isopropanol container
- -80°C freezer
- Liquid nitrogen storage tank

#### Procedure:

- Follow steps 1-10 of the "Subculturing Adherent **WS009B** Cells" protocol to obtain a cell pellet.
- Resuspend the cell pellet in cold cryopreservation medium at a concentration of  $1-2 \times 10^6$  viable cells/mL.
- Aliquot 1 mL of the cell suspension into each sterile cryovial.
- Place the cryovials in a controlled-rate freezing container or an isopropanol container.
- Place the container in a -80°C freezer overnight. This allows for a slow cooling rate of approximately -1°C per minute.
- The next day, transfer the cryovials to a liquid nitrogen storage tank for long-term preservation.

## Visualizations

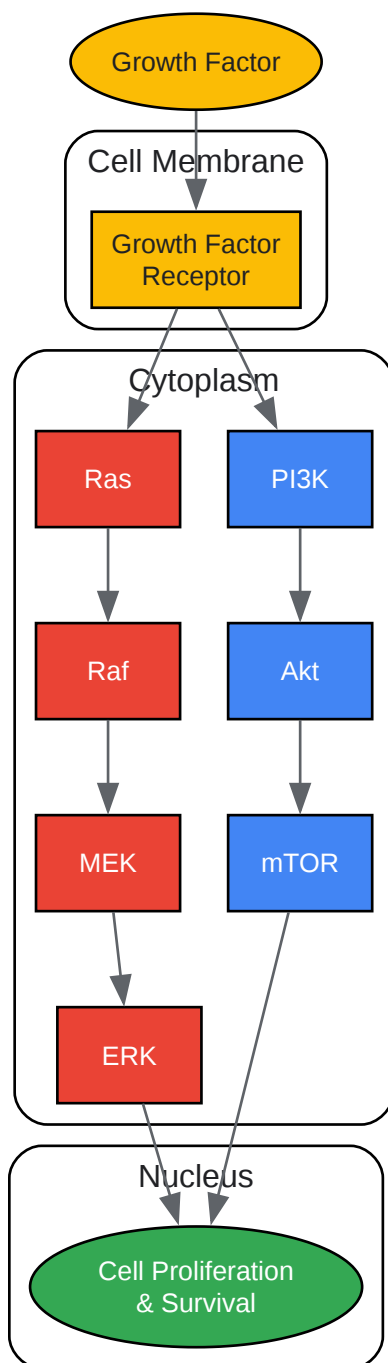




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Caption: Workflow for Subculturing **WS009B** Cells.





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Caption: Hypothetical Signaling Pathways in **WS009B** Cells.

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